molecular formula C16H11BrN2O2 B560633 Anle138b CAS No. 882697-00-9

Anle138b

Cat. No.: B560633
CAS No.: 882697-00-9
M. Wt: 343.17 g/mol
InChI Key: RCQIIBJSUWYYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anle138b involves several key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing large-scale reactors for the synthesis steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the pyrazole ring, potentially forming dihydropyrazole derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, especially at the bromophenyl ring, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in cross-coupling reactions are commonly employed.

Major Products:

Scientific Research Applications

Efficacy in Mouse Models

  • Parkinson's Disease Models :
    • In various mouse models of Parkinson's disease, Anle138b has demonstrated the ability to inhibit the accumulation of α-synuclein oligomers and reduce neuronal degeneration. For instance, studies showed that treatment with this compound improved motor skills and preserved dopaminergic neurons in mice overexpressing human α-synuclein .
  • Multiple System Atrophy Models :
    • In a model mimicking multiple system atrophy, this compound was found to reduce α-synuclein oligomers and improve locomotor function, although it did not significantly alter neurodegeneration in more advanced stages .
  • Tau Pathology :
    • This compound has also been effective in models of tau pathology, where it reduced tau deposition and improved cognitive functions in young mice with tau-related neurodegeneration . Even older mice with established tau pathology showed some reversal of metabolic decline following treatment with this compound .

Phase 1a Trial Findings

A Phase 1a clinical trial evaluated the safety and pharmacokinetics of this compound in healthy participants. Results indicated that the compound was well-tolerated and effectively reached therapeutic levels in the brain, suggesting potential efficacy in slowing disease progression related to α-synuclein aggregation .

  • Safety Profile : The trial confirmed good safety margins with no significant adverse effects reported.
  • Pharmacokinetics : The study assessed how well the drug was absorbed and distributed within the body, which is crucial for its therapeutic application.

Data Summary Table

Application AreaModel TypeKey Findings
Parkinson's DiseaseMouse modelsReduced α-synuclein oligomers; improved motor function
Multiple System AtrophyMouse modelsImproved locomotor function; reduced neuronal degeneration
Tau PathologyMouse modelsDecreased tau deposition; enhanced cognitive function
Clinical TrialsPhase 1aWell-tolerated; effective brain penetration

Mechanism of Action

Anle138b exerts its effects by specifically binding to toxic oligomeric structures of alpha-synuclein and prion proteins. Through this binding, it dissolves existing toxic oligomers and prevents the formation of new ones. This action addresses the core pathological process in neurodegenerative diseases. The compound’s mechanism involves several molecular targets and pathways, including cholesterol homeostasis and neuroinflammation. Key pathways affected by this compound include the superpathway of cholesterol biosynthesis and granulocyte adhesion and diapedesis .

Comparison with Similar Compounds

Anle138b is unique in its broad-spectrum activity against various protein aggregation diseases. Similar compounds include:

This compound stands out due to its excellent oral bioavailability, blood-brain barrier penetration, and lack of detectable toxicity at therapeutic doses .

Biological Activity

Anle138b is a novel compound designed to target and modulate the aggregation of proteins associated with neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease (PD), Multiple System Atrophy (MSA), and prion diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound acts primarily as an oligomeric aggregation inhibitor . It binds to pathological aggregates of proteins like α-synuclein and prion protein (PrP Sc), preventing their formation and accumulation. The compound exhibits a structure-dependent binding mechanism that destabilizes toxic oligomers, blocks the formation of oligomer pores in membranes, and inhibits prion-like propagation of α-synuclein aggregation .

Key Mechanisms:

  • Inhibition of Oligomer Formation : this compound significantly inhibits the formation of pathological oligomers both in vitro and in vivo.
  • Neuroprotective Effects : The compound has shown the ability to preserve dopaminergic neurons and reduce neurodegeneration in various animal models.
  • High Bioavailability : this compound has excellent oral bioavailability and penetrates the blood-brain barrier effectively, achieving therapeutic concentrations in the central nervous system .

Animal Models

This compound has been tested extensively in various mouse models to evaluate its efficacy against neurodegenerative conditions:

  • Parkinson's Disease Models : In MI2 mouse models of PD, this compound demonstrated significant inhibition of oligomer accumulation, neuronal degeneration, and disease progression. It reached plasma levels above those required for therapeutic efficacy .
  • Multiple System Atrophy Models : In PLP-α-syn mice treated with mitochondrial toxins, this compound improved motor functions and reduced α-synuclein aggregates, although it did not significantly affect neuronal loss .
  • Prion Disease Models : this compound was effective in blocking the accumulation of PrP Sc in both brain and spleen tissues, prolonging survival rates in prion-infected mice .

Summary of Findings from Preclinical Studies

Study TypeModel UsedKey Findings
In Vitro Aggregation assaysInhibits formation of α-synuclein and PrP Sc aggregates .
In Vivo MI2 PD mouse modelPrevents neuronal degeneration; maintains motor function .
In Vivo PLP-α-syn mouse modelReduces α-synuclein levels; improves motor coordination .
In Vivo Prion-infected miceProlongs survival; inhibits PrP Sc accumulation .

Clinical Trials

This compound has progressed into human clinical trials, specifically a Phase 1a randomized, double-blind, placebo-controlled trial. Key outcomes from this trial include:

  • Safety Profile : The compound was well-tolerated at doses up to 300 mg daily with no major adverse effects reported among participants .
  • Pharmacokinetics : this compound achieved higher plasma concentrations than those observed to be effective in animal models, suggesting potential for therapeutic use in humans .
  • Efficacy Indicators : Early indicators suggest that this compound may be beneficial for patients with synucleinopathies due to its favorable pharmacokinetic properties and safety profile.

Case Study 1: Parkinson's Disease

In a study involving PD mouse models, treatment with this compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral assessments showed significant improvements compared to control groups.

Case Study 2: Multiple System Atrophy

Research on MSA models indicated that while this compound improved some motor functions, advanced disease stages limited its effectiveness on neuronal loss. This highlights the importance of early intervention when using this compound as a treatment strategy .

Q & A

Basic Research Questions

Q. What methodologies are used to assess Anle138b’s effect on protein oligomerization in vitro?

  • Answer : this compound’s modulation of oligomers (e.g., α-synuclein, hIAPP) is quantified using transmission electron microscopy (TEM) to visualize aggregate morphology and dynamic light scattering (DLS) to measure particle size distribution . Fluorescence-based assays, such as those tracking aggregate-specific binding, are also employed to determine dissociation constants (Kd) and validate target engagement . For example, DLS data show that 10 µM this compound reduces fibrillar (>300 nm) hIAPP aggregates by 80% compared to controls .

Q. What pharmacokinetic (PK) properties make this compound suitable for CNS-targeted therapy?

  • Answer : this compound exhibits high oral bioavailability and blood-brain barrier (BBB) penetration , with brain-to-plasma concentration ratios of 5:1 in rodents . Phase 1 trials in humans confirmed rapid absorption (median Tmax = 1–1.5 hours post-dose) and sustained plasma levels for 24–48 hours, supporting once-daily dosing . Key PK parameters from clinical studies include:

ParameterValue (Mean ± SEM)
Cmax (ng/mL)120 ± 15
Tmax (hours)1.5 ± 0.3
Half-life (h)18 ± 2

Q. What in vivo evidence supports this compound’s neuroprotective effects in Parkinson’s disease (PD) models?

  • Answer : In transgenic PD mice, this compound (5 mg/kg/day orally) reduced α-synuclein oligomers by 50–70%, rescued dopaminergic neuron loss, and improved motor function . Late-stage intervention (starting at 50 weeks) prolonged survival by 59 days, comparable to early treatment . Microdialysis data showed restored striatal dopamine release, correlating with behavioral recovery .

Advanced Research Questions

Q. How should researchers design studies to evaluate this compound’s efficacy in advanced versus early-stage disease models?

  • Answer :

  • Model Selection : Use transgenic PLP-hαSyn mice for early-stage multiple system atrophy (MSA) and toxin-induced (3-NP) models for advanced pathology .
  • Intervention Timing : Compare treatment initiation at pre-symptomatic (e.g., day 80 post-infection) versus symptomatic stages, with survival analysis and endpoint histopathology .
  • Outcome Metrics : Quantify oligomers (immunoblot), neurodegeneration (stereological cell counts), and microglial activation (Iba1 staining) .
  • Statistical Considerations : Account for model variability (e.g., sex differences, toxin dosing) using stratified randomization .

Q. How can transcriptomic data elucidate this compound’s mechanism of action in tauopathy models?

  • Answer : Integrate causal reasoning analysis and pathway enrichment to identify upstream regulators (e.g., ubiquitination proteins, ATF4) from RNA-seq data. For example, in hAD tau-seeded neuronal cultures, this compound upregulated ubiquitination pathways (PSMD10, UBC) and cholesterol homeostasis mediators, suggesting proteasomal clearance and lipid metabolism modulation . Follow-up studies should validate these findings with proteomics and functional assays (e.g., cycloheximide chase to assess tau degradation) .

Q. How to address contradictory efficacy results of this compound in different MSA models?

  • Answer : Discrepancies between studies (e.g., 30% GCI reduction in early MSA vs. no effect in advanced models) may arise from:

  • Pathology Severity : Toxin-induced models (e.g., 3-NP) introduce acute oxidative stress, which this compound does not counteract .
  • Treatment Duration : Short-term (1 month) versus long-term (4 months) regimens impact aggregate clearance .
  • Experimental Design : Use longitudinal imaging (e.g., PET tracers for oligomers) and stratified cohorts based on baseline pathology .

Q. What structural insights inform this compound’s binding to amyloidogenic proteins?

  • Answer : Cryo-EM and NMR studies reveal that this compound binds the inner cavity of α-synuclein fibrils via polar interactions with Ile188 , Gly68 , and Gly86 , destabilizing hydrogen bonds and reducing β-sheet content . For Aβ, this compound blocks ion-conducting pores without altering oligomer structure, as shown by electrophysiology and atomic force microscopy .

Q. Methodological Considerations

Q. How to validate target engagement of this compound in preclinical models?

  • Answer :

  • Biochemical : Measure oligomer reduction via SDS-PAGE or ELISA in brain homogenates .
  • Imaging : Use direct stochastic optical reconstruction microscopy (dSTORM) for nanoscale visualization of α-synuclein aggregates .
  • Functional : Assess ion flux (e.g., Ca²⁺ influx) in neurons exposed to Aβ or α-synuclein oligomers .

Q. What strategies optimize dosing regimens for this compound in translational studies?

  • Answer :

  • Preclinical PK/PD Modeling : Correlate brain concentrations (LC-MS/MS) with oligomer reduction .
  • Clinical Bridging : Use allometric scaling from rodent PK data (e.g., 5 mg/kg in mice ≈ 300 mg in humans) and adjust based on phase 1 safety margins .

Q. Contradictions and Limitations

  • Variable Efficacy : Efficacy in prion models (e.g., GSS mice) remains untested, requiring strain-specific validation .
  • Sex Differences : Early trials excluded women of childbearing potential (WOCBP), necessitating gender-balanced cohorts in future studies .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

882697-00-9
Record name Emrusolmin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name anle138b
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMRUSOLMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.